molecular formula C16H12OS B14144842 6-Methyl-3-phenyl-4H-1-benzopyran-4-thione CAS No. 89295-99-8

6-Methyl-3-phenyl-4H-1-benzopyran-4-thione

Cat. No.: B14144842
CAS No.: 89295-99-8
M. Wt: 252.3 g/mol
InChI Key: GNMBWOAMSKRKSQ-UHFFFAOYSA-N
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Description

6-Methyl-3-phenyl-4H-1-benzopyran-4-thione is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenyl-4H-1-benzopyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiourea in the presence of a base, such as sodium hydroxide, to form the desired benzopyran-thione structure. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenyl-4H-1-benzopyran-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thione group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzopyran-thione derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-3-phenyl-4H-1-benzopyran-4-thione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenyl-4H-1-benzopyran-4-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. Additionally, the aromatic ring structure allows for interactions with biological macromolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate multiple biological processes.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: Known for its antioxidant properties.

    5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one: Exhibits anti-inflammatory and anticancer activities.

    2,3-Dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone: Known for its antimicrobial properties.

Uniqueness

6-Methyl-3-phenyl-4H-1-benzopyran-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen-containing counterparts

Properties

CAS No.

89295-99-8

Molecular Formula

C16H12OS

Molecular Weight

252.3 g/mol

IUPAC Name

6-methyl-3-phenylchromene-4-thione

InChI

InChI=1S/C16H12OS/c1-11-7-8-15-13(9-11)16(18)14(10-17-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

GNMBWOAMSKRKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=S)C3=CC=CC=C3

Origin of Product

United States

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